molecular formula C20H21N5O3 B2918410 benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate CAS No. 1797905-79-3

benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate

Cat. No. B2918410
CAS RN: 1797905-79-3
M. Wt: 379.42
InChI Key: UNOBXXFMBFVWRK-UHFFFAOYSA-N
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Description

The compound is a carbamate derivative, which is an organic compound derived from carbamic acid. The structure suggests the presence of a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin moiety, which is a fused ring system found in various bioactive compounds .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

A key area of research involving benzyl (2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)carbamate and related compounds is their synthesis and the exploration of heterocyclic chemistry. Compounds like pyrazolo[3,4-d]pyrimidines have been synthesized through various methods, including microwave irradiative cyclocondensation, to evaluate their insecticidal and antibacterial potential (Deohate & Palaspagar, 2020). Similarly, new methods for the synthesis of pyrido[1,2-a]benzimidazoles under metal-free conditions have been developed, highlighting the versatility of these compounds in generating a wide array of heterocyclic systems (Xie et al., 2016).

Antimicrobial and Anticancer Activities

Research has also delved into the biological activities of these compounds, with studies showing promising antimicrobial and anticancer properties. Some pyrazolo[3,4-d]pyrimidine derivatives have been identified to exhibit significant in vitro activity against various cancer cell lines, offering potential as anticancer agents (Abdellatif et al., 2014). The antimicrobial activities of pyrazolo[3,4-d]pyrimidines and related structures have also been explored, with some compounds showing activity against a range of microbial strains (El‐Wahab et al., 2015).

Pharmacological Potential

Further studies have explored the pharmacological potential of these compounds beyond their antimicrobial and anticancer activities. This includes investigations into their anti-inflammatory, anticonvulsant, and antidepressant effects. For instance, certain thiazolo[3,2-a]pyrimidine derivatives have demonstrated moderate anti-inflammatory activity, providing insights into their therapeutic potential (Tozkoparan et al., 1999). Moreover, pyrido[2,3-d]pyrimidine derivatives have shown promise in anticonvulsant and antidepressant studies, suggesting a broad spectrum of pharmacological applications (Zhang et al., 2016).

properties

IUPAC Name

benzyl N-[2-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-14-9-18-21-10-16-12-24(8-7-17(16)25(18)23-14)19(26)11-22-20(27)28-13-15-5-3-2-4-6-15/h2-6,9-10H,7-8,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOBXXFMBFVWRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)CNC(=O)OCC4=CC=CC=C4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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